An In-Depth Technical Guide to the Molecular Structure of 1-(2-Chloropropanoyl)piperidine
An In-Depth Technical Guide to the Molecular Structure of 1-(2-Chloropropanoyl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-(2-Chloropropanoyl)piperidine. As a functionalized derivative of the pharmaceutically significant piperidine scaffold, this molecule serves as a versatile intermediate for drug discovery and development. This document details its rational synthesis via N-acylation, followed by an in-depth, predictive elucidation of its structure using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide explores the molecule's key reactive sites and potential applications as a building block for more complex chemical entities, offering valuable insights for researchers in medicinal and synthetic organic chemistry.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged heterocyclic scaffold, forming the core of a vast number of pharmaceuticals and biologically active natural products.[1] Its prevalence in drug design is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse functional groups to optimize target binding.[2] The functionalization of the piperidine nitrogen via acylation offers a robust strategy to create stable amide linkages and introduce new points of chemical diversity.
This guide focuses on 1-(2-Chloropropanoyl)piperidine , a molecule that combines the piperidine motif with a reactive α-chloro amide side chain. This specific combination is of significant interest to drug development professionals for two primary reasons:
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Stable Core: The tertiary amide bond is chemically robust, providing a stable connection between the piperidine ring and the propanoyl unit.
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Reactive Handle: The chlorine atom at the α-position to the carbonyl is an excellent leaving group, creating an electrophilic center ripe for nucleophilic substitution. This allows for the facile introduction of a wide array of functionalities (e.g., amines, alcohols, thiols) to build complex molecular architectures.[3]
This document serves as a foundational resource, detailing the synthesis, structural properties, and chemical behavior of this valuable synthetic intermediate.
Molecular Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-Chloropropanoyl)piperidine | - |
| Molecular Formula | C₈H₁₄ClNO | Calculated |
| Molecular Weight | 175.66 g/mol | Calculated |
| Exact Mass | 175.07640 Da | Calculated |
| Chirality | Exists as (R) and (S) enantiomers | Structural Analysis |
| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Analogy to similar compounds[4][5] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 1-(2-Chloropropanoyl)piperidine is the nucleophilic acyl substitution reaction between piperidine and 2-chloropropanoyl chloride.[6] This reaction is a classic example of N-acylation.
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Caption: Synthetic workflow for 1-(2-Chloropropanoyl)piperidine.
Causality Behind Experimental Choices
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Nucleophile: Piperidine is a secondary amine and acts as the nitrogen nucleophile.[7] Its lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.
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Electrophile: 2-Chloropropanoyl chloride is a highly reactive acylating agent.[4] The electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.
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Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used. This prevents the solvent from reacting with the highly reactive acyl chloride.
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Base: A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[6] This prevents the protonation of the piperidine reactant, which would render it non-nucleophilic, and avoids potential acid-catalyzed side reactions.
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Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release of energy and then allowed to warm to room temperature to ensure completion.
Step-by-Step Experimental Protocol
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Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with piperidine (1.0 eq.) and anhydrous dichloromethane (DCM).
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Addition of Base: Triethylamine (1.1 eq.) is added, and the solution is cooled to 0 °C in an ice bath.
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Acylation: A solution of 2-chloropropanoyl chloride (1.05 eq.) in anhydrous DCM is added dropwise to the stirred piperidine solution over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation to yield 1-(2-Chloropropanoyl)piperidine.
Comprehensive Structural Elucidation
The confirmation of the molecular structure of 1-(2-Chloropropanoyl)piperidine relies on a combination of spectroscopic methods. The following sections detail the predicted spectra based on established chemical principles and data from analogous structures.
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Caption: Labeled structure of 1-(2-Chloropropanoyl)piperidine.
¹H NMR Spectroscopy
Due to the restricted rotation around the C-N amide bond, the signals for the piperidine protons (Cα and Cβ) may appear as broad or duplicated peaks at room temperature. The predicted ¹H NMR spectrum in CDCl₃ would show the following key signals:
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H3' (CH₃) | 1.6 - 1.8 | Doublet (d) | 3H | Coupled to the adjacent chiral proton (H2'). |
| Hγ | 1.5 - 1.7 | Multiplet (m) | 2H | Protons on the C4 of the piperidine ring. |
| Hβ, Hβ' | 1.7 - 1.9 | Multiplet (m) | 4H | Protons on the C3 and C5 of the piperidine ring. |
| Hα, Hα' | 3.4 - 3.7 | Multiplet (m) | 4H | Protons on C2 and C6, adjacent to the nitrogen. Deshielded by the electronegative nitrogen and the amide group. |
| H2' (CH) | 4.6 - 4.8 | Quartet (q) | 1H | Chiral proton, significantly deshielded by both the adjacent chlorine atom and the carbonyl group. Coupled to the methyl protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. The presence of two distinct signals for the Cα and Cβ carbons would confirm the effect of hindered rotation.
| Carbon Label | Predicted δ (ppm) | Rationale |
| C3' (CH₃) | 20 - 23 | Aliphatic methyl carbon. |
| Cγ | 24 - 26 | Piperidine C4 carbon. |
| Cβ, Cβ' | 26 - 28 | Piperidine C3 and C5 carbons. May appear as two signals. |
| Cα, Cα' | 43 - 48 | Piperidine C2 and C6 carbons. Deshielded by nitrogen. May appear as two signals. |
| C2' (CHCl) | 55 - 60 | Chiral carbon, significantly deshielded by the directly attached chlorine atom. |
| C=O | 168 - 172 | Carbonyl carbon of the tertiary amide. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong absorption band corresponding to the amide carbonyl stretch.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³) | 2850 - 2950 | Strong | Aliphatic C-H bonds of the piperidine and propanoyl groups. |
| C=O Stretch (Amide) | 1630 - 1680 | Very Strong | This is the most characteristic peak for a tertiary amide. Its position is lower than ketones due to resonance with the nitrogen lone pair.[8] |
| C-N Stretch | 1150 - 1250 | Medium | Stretching vibration of the bond between the piperidine nitrogen and the carbonyl carbon. |
| C-Cl Stretch | 650 - 800 | Medium-Strong | Characteristic absorption for an alkyl chloride. |
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry would lead to characteristic fragmentation patterns useful for structural confirmation.
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Molecular Ion (M⁺): A peak at m/z = 175 would be observed. A key diagnostic feature is the M+2 peak at m/z = 177, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[9]
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Major Fragmentation Pathways:
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α-Cleavage: The most favorable fragmentation for N-acyl piperidines is cleavage of the bond between the carbonyl carbon and the α-carbon of the substituent (C2'). This would result in a highly stable piperidinyl-acylium ion.
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[M - C₂H₄Cl]⁺: Loss of the chloropropyl radical would generate a fragment at m/z = 112 . This is often the base peak.
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Ring Fragmentation: Cleavage of the piperidine ring adjacent to the nitrogen is also common, leading to the loss of an ethyl or propyl radical and formation of a stable iminium ion.
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Loss of Cl: A peak corresponding to [M - Cl]⁺ at m/z = 140 is expected.
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Chemical Reactivity and Synthetic Utility
1-(2-Chloropropanoyl)piperidine is a bifunctional molecule, with reactivity centered on the α-chloro position and the amide bond itself.
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Caption: Key reaction pathways for 1-(2-Chloropropanoyl)piperidine.
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Nucleophilic Substitution at the α-Carbon: The carbon atom bonded to the chlorine (C2') is electrophilic and is susceptible to Sₙ2 attack by a wide range of nucleophiles.[3] This reaction allows for the displacement of the chloride ion and the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, making this compound an excellent precursor for libraries of α-substituted piperidine amides.
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Amide Bond Stability and Hydrolysis: The tertiary amide bond is generally resistant to hydrolysis under neutral conditions. However, it can be cleaved under forcing acidic or basic conditions to regenerate piperidine and 2-chloropropanoic acid. This stability is advantageous for synthetic applications where the amide serves as a robust linker.
Conclusion
1-(2-Chloropropanoyl)piperidine is a strategically important synthetic intermediate that merges the desirable pharmacokinetic properties of the piperidine scaffold with the versatile reactivity of an α-chloro amide. This guide has systematically outlined its logical synthesis and provided a detailed, predictive analysis of its key spectroscopic features, which are essential for its characterization. The inherent reactivity of its α-chloro group makes it a valuable linchpin for drug development professionals, enabling the synthesis of diverse and complex molecules for biological screening. The data and protocols presented herein provide a solid foundation for researchers and scientists to confidently synthesize, identify, and utilize this compound in their research endeavors.
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